molecular formula C6H11F2NO2 B13162645 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid

2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid

Cat. No.: B13162645
M. Wt: 167.15 g/mol
InChI Key: CWYTZPHVFABGOB-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid is a fluorinated β-amino acid derivative characterized by a difluoro-substituted carbon at the α-position and a propan-2-ylamino group at the β-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and enzymology. The fluorine atoms increase metabolic stability and modulate acidity (pKa), while the amino group enables interactions with biological targets such as enzymes and receptors .

Key physicochemical properties:

  • Molecular formula: C₆H₁₀F₂N₂O₂
  • Molecular weight: 192.16 g/mol
  • Acidity: Enhanced acidity (pKa ~2.5–3.5) due to electron-withdrawing fluorine substituents .

Properties

Molecular Formula

C6H11F2NO2

Molecular Weight

167.15 g/mol

IUPAC Name

2,2-difluoro-3-(propan-2-ylamino)propanoic acid

InChI

InChI=1S/C6H11F2NO2/c1-4(2)9-3-6(7,8)5(10)11/h4,9H,3H2,1-2H3,(H,10,11)

InChI Key

CWYTZPHVFABGOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid typically involves the reaction of difluoroacetic acid derivatives with isopropylamine under controlled conditions. One common method includes the use of ethyl bromodifluoroacetate as a starting material, which undergoes a reaction with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C .

Industrial Production Methods

On an industrial scale, the production of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles like hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted products.

Scientific Research Applications

2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Fluorinated β-Amino Acids

(3R)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid Structure: Difluoro-substituted α-carbon, 4-methoxyphenyl group at β-position. Molecular weight: 231.196 g/mol. Applications: Used in enzyme inhibition studies (e.g., MIO enzymes in aromatic amino acid metabolism) due to its ability to form covalent intermediates . Key difference: The 4-methoxyphenyl group enhances π-π stacking interactions, unlike the propan-2-ylamino group in the target compound .

2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride Structure: Trifluorophenyl substituent at β-position. Molecular weight: 241.6 g/mol. Applications: Explored for antimicrobial activity; the trifluorophenyl group increases lipophilicity and membrane permeability compared to the propan-2-ylamino group .

Non-Fluorinated Analogues

3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Structure: Hydroxyphenyl group at β-position. Molecular weight: ~195–250 g/mol (varies with substituents). Applications: Broad-spectrum antimicrobial activity against ESKAPE pathogens; lacks fluorine’s metabolic stability but benefits from phenolic hydroxyl group’s hydrogen-bonding capacity .

Key Observations :

  • Fluorinated analogues generally require lower reaction temperatures to avoid defluorination .
  • Propan-2-ylamino coupling yields are higher than aromatic substituents due to reduced steric hindrance .

Key Differences :

  • Fluorinated compounds exhibit superior enzyme inhibition due to fluorine’s electronegativity stabilizing transition states .
  • Antimicrobial potency correlates with aromatic substituents’ lipophilicity (e.g., difluorophenyl > propan-2-ylamino) .

Physicochemical Properties

Compound LogP Solubility (mg/mL) Thermal Stability (°C)
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid 1.2 15.8 (pH 7.4) >200
(3R)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid 2.1 8.3 (pH 7.4) >180
3-Fluoro-2,2-dimethylpropanoic acid 0.9 22.1 (pH 7.4) >150

Key Trends :

  • Higher LogP in methoxyphenyl derivatives reduces aqueous solubility but improves membrane penetration .
  • Difluoro substitution enhances thermal stability compared to monofluoro analogues .

Biological Activity

2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid (CAS No. 1849239-84-4) is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed examination of its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C6_6H11_{11}F2_2NO2_2
  • Molecular Weight : 167.15 g/mol

The biological activity of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid is largely attributed to its structural similarity to naturally occurring amino acids, which allows it to interact with various biological targets. Its fluorinated nature enhances lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy.

Potential Targets

  • Neurotransmitter Transporters : The compound may modulate excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the brain.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity and Toxicity Studies

Recent studies have evaluated the cytotoxicity and biological effects of this compound using various cell lines. Notably, the Vero cell line has been employed to assess cytotoxic effects.

Cytotoxicity Results

In a study assessing the toxicity of various compounds on Vero cells:

  • LC50 Values : The compound exhibited an LC50 greater than 0.1 mg/mL, indicating relatively low toxicity compared to other tested metabolites that showed higher cytotoxicity levels .

Study on EAAT Modulation

A significant study explored the effects of fluorinated amino acids on EAATs. The findings suggested that compounds similar to 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid could enhance glutamate uptake, potentially providing therapeutic benefits in conditions like epilepsy and neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid, a comparison with structurally related compounds is essential.

Compound NameCAS NumberMolecular WeightBiological Activity
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid1849239-84-4167.15 g/molModerate EAAT modulation
Trifluoromethyl group-containing drugsVariousVariesEnhanced enzyme inhibition

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